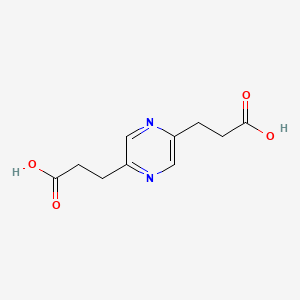

3,3'-(Pyrazine-2,5-diyl)dipropanoic acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen atoms. According to PubChem databases, the official IUPAC name for this compound is 3-[5-(2-carboxyethyl)pyrazin-2-yl]propanoic acid, which describes the structural connectivity between the central pyrazine ring and the two propanoic acid substituents. The compound is assigned Chemical Abstracts Service registry number 77479-02-8, providing a unique identifier for chemical database searches and regulatory documentation.

The molecular formula C₁₀H₁₂N₂O₄ indicates the presence of ten carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and four oxygen atoms, resulting in a molecular weight of 224.21 grams per mole. Alternative nomenclature systems refer to this compound as 2,5-Pyrazinedipropanoic acid or Pyrazinedipropionic acid, reflecting the structural relationship between the pyrazine core and the two propanoic acid chains. The systematic name emphasizes the substitution pattern at the 2,5-positions of the pyrazine ring, distinguishing it from other positional isomers such as pyrazine-2,3-dicarboxylic acid derivatives.

Computational chemistry databases provide additional structural identifiers including the InChI key LPCBENZWRKDJSS-UHFFFAOYSA-N and the simplified molecular-input line-entry system representation C1=C(N=CC(=N1)CCC(=O)O)CCC(=O)O. These standardized representations facilitate automated chemical structure searching and enable integration with computational modeling software. The compound is also classified under various synonym categories, including methylaminolevulinate hydrochloride impurity designations in pharmaceutical contexts.

| Property | Value | Database Source |

|---|---|---|

| IUPAC Name | 3-[5-(2-carboxyethyl)pyrazin-2-yl]propanoic acid | PubChem |

| CAS Number | 77479-02-8 | Chemical Abstracts Service |

| Molecular Formula | C₁₀H₁₂N₂O₄ | PubChem |

| Molecular Weight | 224.21 g/mol | PubChem |

| InChI Key | LPCBENZWRKDJSS-UHFFFAOYSA-N | PubChem |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of aromatic heterocyclic compounds with flexible aliphatic substituents. The central pyrazine ring maintains planar geometry consistent with aromatic character, while the propanoic acid chains adopt extended conformations that minimize steric interactions. Computational studies indicate that the pyrazine ring system possesses high aromatic stability, with nitrogen atoms positioned at the 1,4-positions contributing to electron delocalization throughout the six-membered ring.

The propanoic acid substituents at the 2,5-positions of the pyrazine ring demonstrate conformational flexibility, allowing rotation about the carbon-carbon single bonds connecting the aromatic system to the carboxylic acid groups. This flexibility influences the overall molecular shape and affects intermolecular interactions in both solution and solid-state environments. Molecular modeling studies suggest that the most stable conformation involves the carboxylic acid groups oriented to minimize electrostatic repulsion while maintaining favorable intramolecular hydrogen bonding opportunities.

The bond lengths within the pyrazine ring system follow typical patterns for nitrogen-containing aromatic compounds, with carbon-nitrogen bond distances approximately 1.34 Ångstroms and carbon-carbon bond distances around 1.40 Ångstroms. These values are consistent with partial double bond character throughout the ring system, confirming the aromatic nature of the pyrazine core. The carbon-carbon bonds connecting the ring to the propyl chains exhibit single bond characteristics with lengths near 1.54 Ångstroms.

Conformational analysis reveals that rotation barriers around the carbon-carbon bonds linking the pyrazine ring to the propanoic acid chains are relatively low, typically less than 10 kilojoules per mole. This rotational freedom allows the molecule to adopt multiple conformations in solution, influencing its chemical reactivity and biological activity. The preferred conformations tend to place the carboxylic acid groups in positions that facilitate hydrogen bonding with solvent molecules or other chemical species.

Crystallographic Data and Solid-State Arrangement

Crystallographic investigations of this compound and related pyrazine derivatives provide detailed insights into solid-state molecular arrangements and intermolecular interactions. While specific crystal structure data for this exact compound are limited in the available literature, extensive crystallographic studies of closely related pyrazine dicarboxylate compounds offer valuable structural comparisons. These investigations reveal characteristic packing patterns dominated by hydrogen bonding networks between carboxylic acid groups and pyrazine nitrogen atoms.

The crystal structures of pyrazine-2,5-dicarboxamide derivatives demonstrate typical features expected for this compound, including extended molecular conformations with significant inclination angles between substituent groups and the central pyrazine ring. In related compounds, pyridine rings attached to pyrazine cores show inclination angles ranging from 75.83 degrees to 89.17 degrees relative to the pyrazine plane, suggesting similar geometric relationships may exist for propanoic acid substituents.

Hydrogen bonding patterns in pyrazine dicarboxylic acid crystals typically involve nitrogen-hydrogen-nitrogen interactions and oxygen-hydrogen-oxygen contacts between carboxylic acid groups. These intermolecular interactions create three-dimensional supramolecular networks that stabilize the crystal structure and influence physical properties such as melting point and solubility. The formation of molecular layers through hydrogen bonding is a common feature in pyrazine dicarboxylate crystal structures.

The crystal packing of related hydrazine adducts with pyrazine dicarboxylic acids reveals that pyrazine rings maintain planarity with root-mean-square deviations typically less than 0.01 Ångstroms. Carboxylate groups form varying dihedral angles with the pyrazine ring plane, ranging from nearly coplanar arrangements to perpendicular orientations depending on the specific substitution pattern and intermolecular interactions. These structural features provide important guidelines for predicting the crystal structure of this compound.

| Structural Parameter | Typical Range | Reference Compounds |

|---|---|---|

| Pyrazine Ring Planarity | < 0.01 Å RMS deviation | Pyrazine-2,5-dicarboxamides |

| Substituent Inclination | 75-89 degrees | Pyrazine dicarboxylate derivatives |

| Hydrogen Bond Distances | 2.4-2.6 Å | Pyrazine dicarboxylic acid hydrates |

| Unit Cell Symmetry | Monoclinic/Triclinic | Related pyrazine compounds |

Comparative Analysis with Pyrazine Dicarboxylate Derivatives

The structural characteristics of this compound can be effectively understood through systematic comparison with other pyrazine dicarboxylate derivatives and positional isomers. The 2,5-substitution pattern of this compound contrasts significantly with pyrazine-2,3-dicarboxylic acid derivatives, where adjacent positioning of carboxylate groups creates different steric and electronic environments. These positional differences influence crystal packing arrangements, intermolecular interactions, and overall molecular properties.

Comparison with the dimethyl ester derivative, dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate, reveals important structure-activity relationships related to ester hydrolysis and chemical reactivity. The ester form exhibits enhanced solubility in organic solvents and different thermal stability characteristics compared to the free acid form. Esterification affects the hydrogen bonding capability of the molecule, leading to altered crystal packing and different physical properties such as melting point and volatility.

The dihydropyrazine analog, 3,3'-(3,6-dihydropyrazine-2,5-diyl)dipropanoic acid, demonstrates how saturation of the pyrazine ring affects molecular geometry and electronic properties. The dihydropyrazine derivative lacks the aromatic character of the parent compound, resulting in increased conformational flexibility and different chemical reactivity patterns. This comparison highlights the importance of aromaticity in stabilizing the molecular structure and influencing intermolecular interactions.

Structural analysis of pyrazine-2,5-dicarboxylic acid, the direct aromatic analog with carboxylate groups directly attached to the ring, shows significant differences in molecular geometry and crystal packing compared to the propanoic acid derivative. The shorter chain length in the dicarboxylic acid creates more rigid molecular structures with different hydrogen bonding patterns and crystal symmetries. The thermal stability of pyrazine-2,5-dicarboxylic acid, with decomposition temperatures between 255-260 degrees Celsius, provides a reference point for understanding the thermal behavior of the propanoic acid derivative.

Recent polymer research has demonstrated the utility of related compounds such as dimethyl dipropionic acid pyrazine in creating novel biobased polyesters with unique thermal properties. These applications highlight the potential of this compound derivatives in materials science, where the combination of aromatic pyrazine cores with flexible alkyl chains creates opportunities for designing polymers with tailored properties. The thermal degradation studies of these polymer systems reveal that pyrazine-containing materials have limited thermal stability above 180-190 degrees Celsius due to intramolecular cyclization reactions.

| Compound | Substitution Pattern | Key Structural Features | Applications |

|---|---|---|---|

| This compound | 2,5-dipropanoic acid | Aromatic core, flexible chains | Biochemical research |

| Pyrazine-2,5-dicarboxylic acid | 2,5-dicarboxylic acid | Rigid aromatic structure | Chemical synthesis |

| Dimethyl pyrazine dipropanoate | 2,5-diester | Enhanced solubility | Polymer precursors |

| 3,6-Dihydropyrazine dipropanoic acid | Saturated ring | Non-aromatic, flexible | Pharmaceutical intermediates |

Properties

IUPAC Name |

3-[5-(2-carboxyethyl)pyrazin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c13-9(14)3-1-7-5-12-8(6-11-7)2-4-10(15)16/h5-6H,1-4H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCBENZWRKDJSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)CCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617431 | |

| Record name | 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77479-02-8 | |

| Record name | 2,5-Pyrazinedipropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77479-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazinedipropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077479028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-PYRAZINEDIPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHN11XRP7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Details

- Reagents : Selenium dioxide (SeO₂) and silver nitrate (AgNO₃) are used as oxidizing agents.

- Solvent : A suitable solvent like acetic acid or water may be employed to facilitate the reaction.

- Conditions : The reaction is typically carried out under controlled temperature and stirring to ensure regioselectivity.

Reaction Pathway

- The methyl groups at positions 3 and 3' of the pyrazine ring are oxidized to carboxylic acids.

- The reaction proceeds through intermediate alcohol and aldehyde stages before forming the final carboxylic acid groups.

Advantages

- High regioselectivity ensures minimal by-products.

- Straightforward reaction setup.

Biocatalytic Formation via Aminolevulinic Acid

A biocatalytic approach has been explored using aminolevulinic acid (ALA) as a precursor. This method leverages enzymatic activity to form substituted pyrazines.

Reaction Details

- Substrate : Aminolevulinic acid dimerizes under neutral pH conditions.

- Intermediate : The dimer undergoes autoxidation to form dihydropyrazine derivatives.

- Final Product : Pyrazine-2,5-dipropanoic acid is generated through further oxidation steps.

Advantages

- Environmentally friendly due to the use of biocatalysts.

- Mild reaction conditions (neutral pH).

Chemical Synthesis via Substituted Pyrazines

This method involves the reaction of substituted pyrazines with appropriate reagents to introduce propanoic acid groups.

Reaction Example

- Reaction of acetaldehyde with aminolevulinic acid produces intermediate dihydropyrazines, which further react to form pyrazine derivatives like this compound.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Oxidation of 2,3,5,6-Tetramethylpyrazine | Selenium dioxide, AgNO₃ | Controlled temperature | High | Most widely used method |

| Biocatalytic Formation via ALA | Aminolevulinic acid | Neutral pH | Moderate | Eco-friendly |

| Chemical Synthesis via Substituted Pyrazines | Acetaldehyde | Mild conditions | Variable | Requires multi-step reactions |

Chemical Reactions Analysis

3,3’-(Pyrazine-2,5-diyl)dipropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

Substitution: The pyrazine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common reagents used in these reactions include selenium dioxide, silver nitrate, and various reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3,3’-(Pyrazine-2,5-diyl)dipropanoic acid is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’-(Pyrazine-2,5-diyl)dipropanoic acid involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo oxidation and reduction reactions, which can alter its chemical structure and reactivity . These changes can influence biological pathways and molecular targets, leading to various pharmacological effects .

Comparison with Similar Compounds

3,3'-(Pyrazine-2,5-diyl)dibenzoic Acid (3,3'-PDBA)

- Structure: Replaces propanoic acid with benzoic acid groups.

- Applications : Used in nitrogen-rich Zn-MOFs for selective CO₂ adsorption and heterogeneous catalysis. The pyrazine core and benzoate ligands create Lewis basic sites in MOF channels, enhancing CO₂ affinity (Qst = 79.5 kJ/mol) .

- Key Difference: Benzoic acid groups provide rigidity and aromaticity, favoring porous MOF architectures, whereas propanoic acids offer flexibility and solubility in aqueous systems.

3,3′-Terphenyldicarboxylic Acid (3,3′-TPDC)

- Structure : Central phenyl ring instead of pyrazine, linked to benzoic acids.

- Applications : Forms Zn-MOFs with less nitrogen content, resulting in weaker CO₂ adsorption compared to 3,3'-PDBA-based MOFs .

- Key Difference : The absence of pyrazine nitrogen reduces Lewis basicity, highlighting the critical role of nitrogen in gas adsorption.

Dimethyl 3,3′-(Pyrazine-2,5-diyl)dipropanoate

- Structure : Ester derivative of the target compound (CAS 77479-01-7).

- Applications: Likely a synthetic intermediate; ester groups reduce polarity and enhance organic solubility. Hydrolysis yields the parent dipropanoic acid .

Sodium 3,3'-(3,6-Dihydropyrazine-2,5-diyl)dipropanoate

- Structure : Partially reduced pyrazine ring (dihydropyrazine) with sodium carboxylates.

- The reduced ring alters electronic properties compared to the aromatic pyrazine .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Applications | Distinctive Properties |

|---|---|---|---|---|---|

| 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid | 77479-02-8 | C₁₀H₁₂N₂O₄ | Propanoic acid | Pharmaceutical impurity, research | Flexible, biocompatible, H-bond donor |

| 3,3'-PDBA | N/A | C₁₈H₁₂N₂O₄ | Benzoic acid | CO₂-selective MOFs | Rigid, nitrogen-rich MOF channels |

| 3,3'-TPDC | N/A | C₂₀H₁₄O₄ | Benzoic acid | MOF construction | Less Lewis basic, phenyl core |

| Dimethyl 3,3′-dipropanoate derivative | 77479-01-7 | C₁₂H₁₆N₂O₄ | Ester | Synthetic intermediate | Hydrolyzable to carboxylic acid |

| Sodium dihydropyrazine derivative | 77479-03-9 | C₁₀H₁₂N₂O₄Na₂ | Sodium carboxylate | Undefined (ionic form) | Reduced pyrazine, enhanced solubility |

Research Findings and Functional Insights

- MOF Performance : Replacement of phenyl (3,3'-TPDC) with pyrazine (3,3'-PDBA) in MOFs increases nitrogen content by 33%, significantly boosting CO₂ adsorption capacity (from ~50 cm³/g to ~120 cm³/g at 196 K) .

- Synthetic Flexibility : Ester and sodium salt derivatives demonstrate tunable solubility and reactivity, enabling tailored applications in organic synthesis or materials science .

Biological Activity

3,3'-(Pyrazine-2,5-diyl)dipropanoic acid is an organic compound with the molecular formula and a molecular weight of 224.21 g/mol. This compound features a central pyrazine ring with two propanoic acid groups attached at the 3 and 3' positions. Its unique structure combines the stability of the aromatic pyrazine core with the reactivity of carboxylic acid functional groups, making it significant in both organic synthesis and biological studies.

Research indicates that this compound influences various cellular processes by:

- Gene Expression Modulation : It alters the expression of genes related to growth, differentiation, and apoptosis.

- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways, affecting cellular metabolism and signaling pathways.

- Formation of Reactive Species : Under certain conditions, it can participate in the formation of superoxide radical ions, which are involved in oxidative stress responses .

Cellular Effects

The effects of this compound on cellular functions include:

- Influencing Cell Signaling : It can modulate pathways that are crucial for cell survival and function.

- Impact on Metabolism : The compound interacts with metabolic enzymes, potentially altering metabolic flux within cells.

Pharmacokinetics

This compound is known to be a metabolite in humans and is detectable in rat urine. Its pharmacokinetic properties suggest that it can undergo various metabolic transformations within biological systems.

Dosage Effects in Animal Models

Animal studies have shown that:

- Low Doses : Minimal adverse effects are observed; potential beneficial effects on metabolic activity may occur.

- High Doses : Toxicity can manifest, leading to cellular damage and impaired organ function.

Scientific Research Applications

This compound is utilized across several fields:

- Organic Chemistry : As an intermediate in synthesizing more complex organic molecules.

- Pharmacology : Investigated for potential anti-tuberculosis effects and other therapeutic applications.

- Material Science : Used in developing new materials due to its unique structural properties.

Case Studies

- Gene Expression Study : A study demonstrated that treatment with this compound altered gene expression profiles in specific cancer cell lines, suggesting its potential role as an anticancer agent.

- Metabolic Pathway Investigation : Research indicated that the compound interacts with cytochrome P450 enzymes, influencing drug metabolism and potentially affecting pharmacological outcomes.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2,5-Pyrazinedicarboxylic Acid | Dicarboxylic Acid | Contains two carboxylic acid groups on different carbons |

| Aminolevulinic Acid | Amino Acid | Involved in heme biosynthesis |

| 4-Amino-2-pyridinecarboxylic Acid | Amino Acid | Has an amino group that alters its biological activity |

| Pyrazine-2-carboxylic Acid | Carboxylic Acid | Simpler structure with only one carboxyl group |

The unique dual propanoic acid groups attached to the pyrazine ring at specific positions enhance the reactivity of this compound compared to simpler derivatives like pyrazine-2-carboxylic acid.

Q & A

Q. What are the optimal synthetic routes for 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid, and how can purity be ensured?

The compound is typically synthesized via oxidation of pyrazine derivatives. For example, 2,5-dimethylpyrazine can be oxidized using potassium permanganate (KMnO₄) under acidic conditions to yield pyrazine-2,5-dicarboxylic acid derivatives, which are further functionalized with propanoic acid groups . Key steps include:

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

- Characterization : Use H/C NMR (to confirm propanoic acid linkage) and high-resolution mass spectrometry (HRMS) to verify molecular weight .

Q. What spectroscopic techniques are critical for characterizing this compound?

- FT-IR : Confirm carboxylate C=O stretching (~1700 cm) and pyrazine ring vibrations (~1550 cm) .

- NMR : H NMR (δ ~8.3 ppm for pyrazine protons; δ ~2.6–3.1 ppm for propanoic acid CH groups) and C NMR (δ ~165 ppm for carboxyl carbons) .

- X-ray crystallography : Resolve crystal structure and ligand coordination modes in metal-organic frameworks (MOFs) .

Advanced Research Questions

Q. How does this compound enhance the design of nitrogen-rich MOFs for catalytic applications?

The ligand’s pyrazine core and carboxylate groups enable the construction of MOFs with dual Lewis basic sites (pyrazine N and carboxylate O). For example:

- Zn-MOF [Zn(3,3'-PDBA)(DABCO)] : Exhibits 1D nitrogen-rich channels, enhancing catalytic activity in nitroaldol reactions and cyanosilylation. The uncoordinated N atoms from pyrazine and DABCO synergistically activate substrates .

- Methodological Insight : Optimize MOF synthesis by tuning solvent (DMF/HO mixtures) and temperature (80–100°C) to stabilize the framework .

Q. How can discrepancies in catalytic efficiency data for MOFs containing this ligand be resolved?

Contradictions may arise from structural variations (e.g., defects, crystallinity) or reaction conditions. Strategies include:

- Controlled Experiments : Compare MOFs synthesized under identical conditions (e.g., solvent, ligand:metal ratio) .

- Post-Synthetic Analysis : Use BET surface area measurements and PXRD to correlate porosity/crystallinity with catalytic turnover numbers (TONs) .

- Computational Modeling : DFT studies to probe substrate binding energetics at pyrazine vs. carboxylate sites .

Q. What role does this ligand play in CO2_22 capture studies, and how does its performance compare to other dicarboxylate ligands?

The ligand’s nitrogen-rich environment enhances CO affinity via dipole-quadrupole interactions. For instance:

Q. How can researchers validate the biocompatibility of derivatives for biomedical applications?

While the parent compound is not directly used in vivo, derivatives like 3-phenyl-2-(pyrazine-2-carboxamido)propanoic acid are studied for antimicrobial activity:

- In Vitro Assays : Minimum inhibitory concentration (MIC) tests against multidrug-resistant pathogens (e.g., S. aureus, C. albicans) .

- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) to ensure low toxicity (IC > 100 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.